molecular formula C17H16F6N2O B1219436 Mefloquine CAS No. 49752-90-1

Mefloquine

Cat. No. B1219436
CAS RN: 49752-90-1
M. Wt: 378.31 g/mol
InChI Key: XEEQGYMUWCZPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mefloquine is an orally administered antimalarial drug characterized by its effectiveness against drug-resistant Plasmodium falciparum, making it a critical component in the fight against malaria in regions where resistance to other antimalarials is prevalent. It operates as a blood schizontocide, targeting the erythrocytic stages of Plasmodium parasites. Despite its efficacy, the use of mefloquine has been associated with several safety concerns, particularly regarding its neuropsychiatric side effects. The drug's molecular structure and pharmacokinetics, including its stereospecific properties, have been extensively studied to understand its action and optimize its use in malaria chemoprophylaxis (Martins et al., 2021).

Synthesis Analysis

The synthesis of mefloquine involves complex organic reactions that yield its distinctive chemical structure, essential for its antimalarial activity. The process underscores the importance of stereospecific pharmacokinetics, as the pharmacological effects and side effects of the (+) and (-) enantiomers of mefloquine are significantly different. Detailed studies on its synthesis and the influence of different chemical reactions on its final form are critical for optimizing its efficacy and reducing adverse effects.

Molecular Structure Analysis

Mefloquine's molecular structure is characterized by its stereospecific pharmacokinetics. The molecule exists as two enantiomers, each exhibiting different pharmacological profiles. This stereospecificity impacts the drug's bioavailability, metabolism, and side-effect profile, making the understanding of its molecular structure crucial for its clinical application. The molecular structure analysis contributes to optimizing dosing strategies to achieve maximal therapeutic efficacy with minimal side effects.

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of mefloquine and its properties are pivotal in understanding its mechanism of action against malaria. The drug's ability to cross the blood-brain barrier and its interaction with central nervous system receptors partly explain the neuropsychiatric side effects observed in some patients. Understanding these chemical properties is essential for developing safer prophylactic strategies and mitigating the risks associated with its use.

Physical Properties Analysis

Mefloquine's physical properties, including its solubility and stability, influence its pharmacokinetics and pharmacodynamics. These properties affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile, impacting its efficacy and safety. Analyzing these physical properties is crucial for formulating the drug and developing administration guidelines that maximize its antimalarial properties while minimizing potential risks.

Chemical Properties Analysis

The chemical properties of mefloquine, including its reactivity and interaction with biological molecules, underlie its antimalarial activity. The drug targets the erythrocytic stages of Plasmodium parasites, disrupting their life cycle and preventing the spread of infection. Understanding these chemical interactions is vital for elucidating the drug's mechanism of action and for the ongoing development of mefloquine and its derivatives as effective antimalarial agents.

For a more detailed exploration and for direct access to the research discussed, visit the following source: (Martins et al., 2021).

Scientific Research Applications

Antimalarial Activity

Mefloquine is recognized for its antimalarial activity, particularly against Plasmodium falciparum and P. vivax. Studies have shown its efficacy as both prophylaxis and treatment, especially in areas with multidrug-resistant plasmodia. It's important to note that while initially combined with other drugs like sulfadoxine and pyrimethamine, later studies advised against this due to emerging treatment failures and severe reactions (Palmer, Holliday, & Brogden, 1993).

Neuropsychiatric Adverse Effects and Gene Polymorphisms

The neuropsychiatric adverse effects of mefloquine, such as depression and anxiety, have been a subject of study. Research suggests a possible association with polymorphisms in the MDR1/ABCB1 gene, which encodes the efflux pump P-glycoprotein (Aarnoudse et al., 2006).

Neurotoxic Effects and Potential Treatments

Mefloquine has been shown to induce neuroaxonal and hair cell degeneration. Studies have explored the protective role of NAD+ in preventing these degenerative effects, highlighting its potential in treating mefloquine-induced side effects (Ding et al., 2013).

Ototoxicity in Cochlear Organotypic Cultures

Safety And Hazards

Mefloquine may cause serious side effects. It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQGYMUWCZPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860636
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mefloquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

415.7±40.0 °C
Record name Mefloquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

3.80e-02 g/L
Record name Mefloquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mefloquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

Crystal density: 1.432 g/cu cm
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The mechanism of action of mefloquine is not completely understood. Some studies suggest that mefloquine specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects. There are other studies in the literature with limited in vitro data on mefloquine's mechanism of action., Mefloquine, like chloroquine and quinine, is a blood schizonticidal agent and is active against the intraerythrocytic stages of parasite development. Similar to chloroquine and quinine, mefloquine appears to interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. The antimalarial activity of mefloquine may depend on the ability of the drug to form hydrogen bonds with cellular constituents; results of structure-activity studies indicate that the orientation of the hydroxyl and amine groups with respect to each other in the mefloquine molecule may be essential for antimalarial activity. While the precise mechanism of action of mefloquine is unknown, it may involve mechanisms that differ from those proposed for chloroquine., The effects of the antimalarial drug, mefloquine, on the uptake and release of Ca2+ by crude microsomes from dog brain were investigated using a spectrophotometric method. Mefloquine inhibited the inositol-1,4,5-phosphate (IP3)-induced Ca2+ release with an IC50 of 42 uM, but was a weaker inhibitor of the uptake of Ca2+ into the vesicles (IC50: 272 uM). These effects of mefloquine are in contrast to its actions on Ca2+ uptake and release by skeletal muscle microsomes, where its predominant effect was seen to be the inhibition of Ca2+ uptake into the vesicles. Mefloquine was found to be more potent than quinine as a specific inhibitor of Ca2+ release from IP3-sensitive stores in dog brain microsomes. The possibility of the drug affecting cellular IP3-linked signal transduction processes should be considered.
Record name Mefloquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mefloquine

CAS RN

49752-90-1, 53230-10-7
Record name α-(2-Piperidyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49752-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-2-Piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049752901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefloquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mefloquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250-254, 174-176 °C
Record name Mefloquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mefloquine
Reactant of Route 2
Mefloquine
Reactant of Route 3
Mefloquine
Reactant of Route 4
Reactant of Route 4
Mefloquine
Reactant of Route 5
Mefloquine
Reactant of Route 6
Mefloquine

Citations

For This Compound
41,200
Citations
J Karbwang, NJ White - Clinical pharmacokinetics, 1990 - Springer
… Mefloquine is available either as the hydrochloride salt alone… These have shown in healthy volunteers that mefloquine is … Mefloquine absorption appears to be reduced in severe …
Number of citations: 220 link.springer.com
KJ Palmer, SM Holliday, RN Brogden - Drugs, 1993 - Springer
… In order to preserve the efficacy of mefloquine in non-resistant areas, this useful agent … Future options to combat mefloquine resistance may include the combination of mefloquine with …
Number of citations: 319 link.springer.com
S Toovey - Travel medicine and infectious disease, 2009 - Elsevier
… A literature review revealed that mefloquine neurotoxicity has … It may be prudent to avoid mefloquine in females and low BMI … of (+)-mefloquine, although murine and human mefloquine …
Number of citations: 143 www.sciencedirect.com
T Weinke, M Trautmann, T Held, G Weber… - Ann. J. Trop. Med …, 1991 - researchgate.net
… patients after treatment with mefloquine. Reactions consisted … that one of 8,000 mefloquine users suffers from such … risk of neuropsychiatric reactions after mefloquine treatment 60 times …
Number of citations: 275 www.researchgate.net
GM Trenholme, RL Williams, RE Desjardins, H Frischer… - Science, 1975 - science.org
Mefloquine hydrochloride, a new 4-quinolinemethanol, was administered as a single oral dose to 47 volunteers infected with malaria. Treatment resulted in rapid clearance of fever and …
Number of citations: 250 www.science.org
NJ White - Bmj, 1994 - bmj.com
… to mefloquine. For treating uncomplicated multidrug resistant falciparum malaria mefloquine is … Compared with mefloquine, quinine is unpleasant to take because it has a very bitter taste …
Number of citations: 54 www.bmj.com
JB Jiang, XB Guo, GQ Li, YC Kong, K Arnold - The Lancet, 1982 - Elsevier
… oral mefloquine produced a radical cure in 47 of 48 semi-immune patients. A comparison between patients treated with mefloquine … An advantage of mefloquine is the effectiveness of a …
Number of citations: 264 www.sciencedirect.com
F Nosten, M Vincenti, J Simpson, P Yei… - Clinical infectious …, 1999 - academic.oup.com
We investigated the relationship between mefloquine antimalarial treatment and the outcome of pregnancy in Karen women living in an area along the western border of Thailand …
Number of citations: 168 academic.oup.com
A Croft, P Garner - Bmj, 1997 - bmj.com
… showed that mefloquine was not well tolerated, and withdrawals were consistently higher in mefloquine treatment … Five field trials compared mefloquine with other chemoprophylaxis. …
Number of citations: 101 www.bmj.com
CM Kunin, WY Ellis - Antimicrobial agents and chemotherapy, 2000 - Am Soc Microbiol
… Mefloquine … Mefloquine was active at a more achievable concentration against penicillin-susceptible and -resistant Streptococcus pneumoniae, with MICs of 0.2 to 1.5 μg/ml. …
Number of citations: 118 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.